![molecular formula C19H20N6O2S B2819844 (1-(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazol-4-yl)(thiomorpholino)methanone CAS No. 1251708-89-0](/img/structure/B2819844.png)
(1-(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazol-4-yl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyrazole ring, a pyridine ring, a 1,2,4-oxadiazole ring, and a thiomorpholine group. These groups are common in many pharmaceutical compounds .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of multiple rings. The exact structure would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis
The compound likely undergoes various chemical reactions. For example, the 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Scientific Research Applications
Synthesis and Biological Applications
- Compounds incorporating oxazole, pyrazoline, and pyridine have been synthesized and studied for their anticancer and antimicrobial activities. These compounds have shown potential in overcoming microbial resistance to pharmaceutical drugs, indicating their significance in medical research and drug development (Katariya, Vennapu, & Shah, 2021).
Antimicrobial Activity
- Novel derivatives containing quinoline, pyrazoline, and pyridine analogues have been synthesized and screened for antibacterial and antifungal activities. These studies provide insights into the structural activity relationships and the impact of electron-withdrawing groups on antimicrobial efficacy (Desai, Patel, & Dave, 2016).
Antitubercular and Antifungal Activity
- The synthesis and evaluation of compounds for their antitubercular and antifungal activities highlight the potential of pyrazoline and pyridine derivatives in addressing infectious diseases, providing a foundation for the development of new therapeutic agents (Syed, Ramappa, & Alegaon, 2013).
Anticancer Activity
- Research on pyrazole derivatives has also extended to their potential anticancer applications. The design and synthesis of these compounds, followed by evaluation of their biological activities, contribute to the ongoing search for more effective cancer treatments (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used as peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .
Mode of Action
It’s known that 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak o–n bond . This property might be actively employed in its interaction with its targets.
Biochemical Pathways
Compounds with a similar 1,2,4-oxadiazole structure have been used in the treatment of diseases caused by nonsense mutations , hypertension , and as adjunctive therapy of Parkinson’s disease .
Pharmacokinetics
The physicochemical properties of similar compounds suggest that they might have good bioavailability .
Result of Action
Compounds with a similar 1,2,4-oxadiazol structure have shown anti-infective activities , including anti-bacterial, anti-viral, and anti-leishmanial activities .
Action Environment
The stability of similar compounds suggests that they might be stable under various environmental conditions .
Future Directions
properties
IUPAC Name |
[1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazol-4-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c1-12-15(19(26)24-6-8-28-9-7-24)11-21-25(12)16-10-14(4-5-20-16)18-22-17(23-27-18)13-2-3-13/h4-5,10-11,13H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMOMSZJDKHNEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=CC(=C2)C3=NC(=NO3)C4CC4)C(=O)N5CCSCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.